Pteroic Acid NHS Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

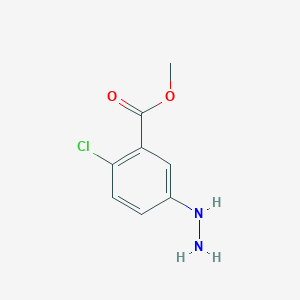

Pteroic Acid NHS Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₅N₇O₅ and its molecular weight is 409.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Site-Specific Protein Labeling

NHS esters, including derivatives like Pteroic Acid NHS Ester, are utilized for site-specific labeling of proteins on free amino groups. A novel approach transforms NHS esters for selective protein labeling on N-terminal Cys residues. This strategy has been applied to clarify the mechanistic features of ubiquitin E3 ligases, such as WWP2, and their interactions with substrates like the tumor suppressor PTEN, providing a powerful tool for biochemical investigation (Dempsey et al., 2018).

Bioconjugate Chemistry

NHS esters are pivotal in bioconjugate chemistry for the synthesis of peptide conjugates, functionalized materials, and polymers. They facilitate the coupling reactions with carboxylic acids to produce active esters, which are then used for further conjugation with biomolecules. This application is crucial for the development of drug-delivery systems, diagnostic agents, and biomaterials (Barré et al., 2016).

Chemical Cross-Linking and Protein Analysis

Chemical cross-linking with NHS esters, including this compound, is instrumental in studying protein structures and interactions. NHS esters react with lysine residues in proteins to form stable amide bonds. This application is essential for mapping the topology of protein complexes and understanding their function in biological systems (Kalkhof & Sinz, 2008).

Surface Chemistry for Biochips and Biosensors

The use of NHS esters extends to the modification of surface chemistries for biochips and biosensors. They are employed in the activation of carboxylic acid-functionalized surfaces, facilitating the immobilization of biomolecules through amide linkage formation. This application is crucial for the fabrication of devices with specific biological recognition capabilities (Wang et al., 2011).

Fluorescent Labeling of Proteins

NHS esters are also widely used in the fluorescent labeling of proteins, enabling the study of protein localization, trafficking, and interactions within cells. The conjugation of fluorescent dyes to proteins through NHS chemistry allows for the visualization of these biomolecules in live-cell imaging and flow cytometry applications (Nanda & Lorsch, 2014).

Mécanisme D'action

Target of Action

Pteroic Acid NHS Ester primarily targets primary amines, which are common functional groups present in virtually all proteins and peptides . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

The compound interacts with its targets through a process known as NHS Ester bioconjugation . This technique involves the creation of a stable amide bond between the this compound and the amine-containing biomolecules . To react an NHS ester with an amine, the amine and NHS-ester are mixed in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein and peptide conjugation. The compound forms a chemically stable amide bond with the target molecule, altering its structure and potentially its function . This process is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Pharmacokinetics

The compound’s bioconjugation with amine-containing biomolecules suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable amide bond with the target molecule . This can lead to changes in the target molecule’s structure and function, potentially influencing various biological processes. For example, the compound has been used in the synthesis of folate conjugates of the tripyrrolic prodigiosene skeleton .

Action Environment

The action of this compound is influenced by environmental factors such as pH. At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation .

Safety and Hazards

Orientations Futures

The future directions of Pteroic Acid NHS Ester research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could lead to more efficient and effective bioconjugation methods, potentially opening up new avenues for research and application in the field of biochemistry .

Analyse Biochimique

Biochemical Properties

Pteroic Acid NHS Ester plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This reaction is commonly used in the labeling of proteins, peptides, and other biomolecules. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives, including pteroic acid . This interaction is essential for the activation of methotrexate, a chemotherapeutic agent, through glutamylation .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides through bioconjugation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to antibodies can enhance their stability and biocompatibility, leading to improved targeting and efficacy in immunoassays . Additionally, the compound’s ability to form stable amide bonds with primary amines can impact cellular functions by altering protein interactions and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines on biomolecules. This reaction is pH-dependent, with the highest reactivity observed at a pH where the amine is deprotonated . The compound’s interaction with primary amines leads to the creation of a stable amide bond, which can modify the function and activity of the target biomolecule. This mechanism is widely used in the bioconjugation of proteins and peptides for various applications, including drug delivery and diagnostic assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under appropriate storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that the stability of this compound can be maintained for extended periods, ensuring consistent results in biochemical experiments . Degradation products may form over time, potentially affecting the compound’s efficacy in bioconjugation reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives . This interaction is crucial for the activation of methotrexate and other folate-based drugs, enhancing their therapeutic efficacy . Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes and proteins involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable amide bonds with primary amines allows it to be efficiently transported to target sites within the cell . This transport and distribution are essential for the compound’s localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through these interactions . This localization is crucial for the compound’s activity and function, as it ensures that this compound can effectively modify target biomolecules in the desired cellular context .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pteroic Acid NHS Ester involves the reaction of Pteroic Acid with N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) solvent.", "Starting Materials": [ "Pteroic Acid", "N-Hydroxysuccinimide (NHS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Anhydrous dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve Pteroic Acid (1.0 g, 4.5 mmol) and NHS (0.55 g, 4.8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.", "Step 2: Add DCC (1.0 g, 4.8 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes (1:1) to obtain the pure Pteroic Acid NHS Ester product (yield: 70-80%)." ] } | |

Numéro CAS |

1608089-22-0 |

Formule moléculaire |

C₁₈H₁₅N₇O₅ |

Poids moléculaire |

409.36 |

Synonymes |

4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, , 2,5-dioxo-1-pyrrolidinyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.